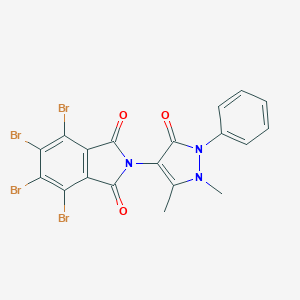
4-chloro-N-(3-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.71 g/mol . This compound is characterized by the presence of a chloro group at the 4-position and a methoxy group at the 3-position of the phenyl ring, attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-methoxyphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of 4-chlorobenzoic acid and 3-methoxyaniline.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-methoxyphenyl)benzamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3-methoxyphenyl)benzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-chloro-N-(2-methoxyphenyl)benzamide
- 4-chloro-N-(3-ethoxyphenyl)benzamide
Uniqueness
4-chloro-N-(3-methoxyphenyl)benzamide is unique due to the specific positioning of the chloro and methoxy groups, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs .
Eigenschaften
IUPAC Name |
4-chloro-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLQHVBXJPGBSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-diethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B377337.png)


![3-{2-[(4-Methoxybenzylidene)amino]anilino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B377342.png)
![8,9-Dibromo-4-(4-ethoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B377345.png)

![1-Phenyl-3-[1,1,1-trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl]urea](/img/structure/B377348.png)


![N-[(2-{2,4-dinitrophenyl}hydrazino)carbonyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B377352.png)
![2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B377355.png)

![2-[(2,4-Dimethylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B377357.png)

